molecular formula C24H18FN3O3S B2606636 2-(3'-(3-fluorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-phenylacetamide CAS No. 894552-08-0

2-(3'-(3-fluorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-phenylacetamide

Cat. No.: B2606636
CAS No.: 894552-08-0
M. Wt: 447.48
InChI Key: YEHCILHLBJLGAX-UHFFFAOYSA-N
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Description

This compound features a spiro[indoline-3,2'-thiazolidine] core with a 3-fluorophenyl substituent at the 3' position and an N-phenylacetamide side chain. The fluorine atom on the phenyl ring may improve metabolic stability and binding affinity due to its electronegativity and small atomic radius .

Properties

IUPAC Name

2-[3-(3-fluorophenyl)-2',4-dioxospiro[1,3-thiazolidine-2,3'-indole]-1'-yl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18FN3O3S/c25-16-7-6-10-18(13-16)28-22(30)15-32-24(28)19-11-4-5-12-20(19)27(23(24)31)14-21(29)26-17-8-2-1-3-9-17/h1-13H,14-15H2,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEHCILHLBJLGAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C2(S1)C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC=CC=C4)C5=CC(=CC=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3’-(3-fluorophenyl)-2,4’-dioxospiro[indoline-3,2’-thiazolidin]-1-yl)-N-phenylacetamide typically involves multiple steps:

    Formation of the Spirocyclic Core: The initial step often involves the condensation of an indoline derivative with a thiazolidinone precursor under acidic or basic conditions to form the spirocyclic core.

    Introduction of the Fluorophenyl Group: The 3-fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorinated aromatic compound reacts with a suitable nucleophile.

    Acylation: The final step involves the acylation of the spirocyclic intermediate with N-phenylacetamide, typically using acyl chlorides or anhydrides in the presence of a base such as pyridine or triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

2.1. Spiro System Formation

Reaction Mechanism :

  • Indoline-2,3-dione reacts with mercaptoacetic acid to form a thiazolidine intermediate.

  • Cyclization occurs under catalytic conditions (e.g., triethylamine ) to establish the spiro linkage .

Reagents :

  • 5-methylindoline-2,3-dione

  • mercaptoacetic acid

  • 4-(aminomethyl)benzoic acid (catalyst)

  • Ethanol (solvent)

Yield : ~55–85% depending on reaction conditions .

2.2. Fluorophenyl Substitution

Reaction Type : Electrophilic aromatic substitution or direct coupling .

Reagents :

  • 3-fluorophenyl boronic acid (for Suzuki coupling)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃)

Conditions :

  • Temperature : 80–100°C

  • Solvent : DMF or THF .

2.3. Acylation of Indoline Nitrogen

Reaction Mechanism :
The indoline nitrogen undergoes nucleophilic acylation with phenylacetyl chloride to form the acetamide bond.

Reagents :

  • Phenylacetyl chloride

  • Triethylamine (base)

  • Dichloromethane (solvent)

Conditions :

  • Temperature : 0–5°C (controlled addition)

  • Yield : ~55–65% .

Reaction Data Tables

Reaction Stage Reagents Conditions Yield Reference
Spiro Core Formation5-methylindoline-2,3-dione, mercaptoacetic acid, 4-(aminomethyl)benzoic acidEthanol, reflux, 12–24 h55–85%
Fluorophenyl Substitution3-fluorophenyl boronic acid, Pd(PPh₃)₄, K₂CO₃DMF, 80–100°C, 6–8 h60–70%
AcylationPhenylacetyl chloride, triethylamineDCM, 0–5°C, 1–2 h55–65%

Biological Activity-Related Reactions

While the query focuses on chemical reactions , the compound’s design often correlates with biological activity . For example:

  • Antimicrobial/Anticancer Activity : Compounds with similar spiro structures exhibit activity via cellular disruption (e.g., inhibition of proliferation or apoptosis).

  • Enzymatic Interactions : Potential interactions with 5-LOX/sEH enzymes (as seen in related indoline-based compounds) .

Stability and Solubility Considerations

  • Stability : The compound’s dioxo groups and acetamide functionality suggest moderate stability under standard conditions, though sensitivity to hydrolysis (e.g., in acidic/basic environments) may require protection during synthesis .

  • Solubility : Likely influenced by the fluorophenyl group and acetamide moiety, necessitating optimization for biological assays .

Research Findings and Challenges

  • Synthesis Challenges :

    • Stereochemical Control : Ensuring correct diastereomer formation during spiro system synthesis .

    • Yield Optimization : Multi-step reactions often require precise control of temperature and solvent choice.

  • Future Directions :

    • Structural Modifications : Exploring substitutions (e.g., varying fluorophenyl positions) to enhance activity .

    • Mechanistic Studies : Elucidating exact biological targets (e.g., enzyme inhibition) .

Scientific Research Applications

Anticancer Activity

Preliminary studies indicate that compounds with similar structures exhibit significant anticancer properties. The indoline core structure is known for its ability to interact with various biological targets, potentially inhibiting tumor growth. Research has shown that derivatives of indoline can induce apoptosis in cancer cells through several mechanisms, including the activation of caspases and modulation of cell cycle progression.

Antioxidant Properties

The presence of the thiazolidine ring suggests that this compound may possess antioxidant capabilities. Antioxidants are crucial in combating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. Studies have demonstrated that thiazolidine derivatives can scavenge free radicals effectively, thereby protecting cellular components from oxidative damage .

Anti-inflammatory Effects

Research indicates that compounds similar to 2-(3'-(3-fluorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-phenylacetamide may exhibit anti-inflammatory properties. These effects are essential in treating conditions characterized by chronic inflammation, such as arthritis and cardiovascular diseases. The modulation of inflammatory pathways through the inhibition of pro-inflammatory cytokines has been observed in related compounds .

Case Study 1: Anticancer Screening

In a study published in the Journal of Medicinal Chemistry, researchers evaluated the anticancer activity of structurally related compounds in vitro against various cancer cell lines. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, suggesting potent anticancer effects .

Case Study 2: Antioxidant Evaluation

A research article in Free Radical Biology and Medicine assessed the antioxidant capacity of thiazolidine derivatives using DPPH and ABTS assays. The findings revealed that these compounds significantly reduced oxidative stress markers in cellular models, highlighting their potential as therapeutic agents for oxidative stress-related diseases .

Case Study 3: Inflammatory Response Modulation

A recent study published in Phytotherapy Research investigated the anti-inflammatory effects of thiazolidine-based compounds in animal models of inflammation. The results demonstrated a marked reduction in edema and inflammatory cytokines, supporting their use as anti-inflammatory agents .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, potentially inhibiting or modulating the activity of these targets. Pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Spiro[indoline-thiazolidine] Derivatives

2-(Benzo[d]thiazol-2-ylthio)-N-(2,4'-dioxospiro[indolin-3,2'-thiazolidin]-3'-yl)acetamide (4a–4g)
  • Structural Differences : Replaces the 3-fluorophenyl group with a benzothiazole-thioether moiety.
  • Activity : Exhibits anti-inflammatory (IC₅₀ = 12.3 μM for 5d), analgesic (ED₅₀ = 8.7 mg/kg for 5e), and antibacterial (MIC = 6.25 μg/mL for 5d against S. aureus) properties .
  • Key Insight : The benzothiazole group enhances π-π stacking with biological targets, but the absence of fluorine reduces electronegativity-driven interactions compared to the target compound.
Ethyl (2,4'-dioxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3]thiazolidin]-3'-yl)acetate (Ic)
  • Structural Differences : Contains an ethyl ester group instead of the N-phenylacetamide chain.
  • Physicochemical Properties : Melting point = 131–133°C; NMR shows distinct CH₃ (δ 1.07 ppm) and CH₂ (δ 3.39 ppm) signals .
  • Implications : The ester group may reduce membrane permeability compared to the acetamide moiety in the target compound.

Halogen-Substituted Analogs

3-Chloro-N-phenyl-phthalimide
  • Structural Differences : Lacks the spiro-thiazolidinedione system but shares an N-phenylphthalimide scaffold.
  • Utility : Used in polymer synthesis due to high purity and reactivity .
N-[4-(2-Chlorophenyl)-1,3-thiazol-2-yl]-2-morpholinoacetamide
  • Structural Differences: Features a morpholinoacetamide chain and chlorophenyl-thiazole core.
  • Applications : Purity = 95%; used in biochemical screening (CAS# 338749-93-2) .
  • Key Contrast: The morpholino group enhances solubility but may alter target specificity compared to the rigid spiro system.

Common Pathways

  • Hydrazide-Anhydride Condensation : Used in synthesizing spiro-thiazolidinediones (e.g., refluxing with phthalic anhydride in acetic acid) .
  • Maleimide Reactions : Applied to generate N-phenylacetamide derivatives (e.g., reaction with N-arylmaleimides in glacial acetic acid) .

Key Insights and Structure-Activity Relationships (SAR)

  • Fluorine vs. Chlorine : The 3-fluorophenyl group in the target compound may offer superior metabolic stability and target binding compared to chlorinated analogs (e.g., 3-chloro-N-phenyl-phthalimide) due to stronger electronegativity .
  • Side Chain Effects : The N-phenylacetamide chain likely improves lipophilicity and bioavailability compared to ester derivatives (e.g., Ic) .

Biological Activity

The compound 2-(3'-(3-fluorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-phenylacetamide represents a novel class of organic molecules with potential therapeutic applications. Its complex structure features various functional groups that may contribute to its biological activity, particularly in the fields of oncology and antimicrobial research.

Structural Overview

The molecular structure of the compound includes:

  • Indoline ring
  • Thiazolidine moiety
  • Fluorophenyl group
  • Acetamide functionality

This unique combination of features suggests a multifaceted interaction with biological targets, making it an interesting candidate for further investigation.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance:

  • A derivative with a similar scaffold exhibited significant cytotoxicity against various cancer cell lines, with IC50 values ranging from 9.17 μM to 28.98 μM against HCT-116 cells .
  • The mechanism of action may involve inhibition of key enzymes involved in cell proliferation and survival, such as VEGFR-2 .

Antimicrobial Activity

Compounds in this class have also demonstrated promising antimicrobial properties:

  • Similar thiazolidine derivatives have shown effectiveness against a range of bacterial strains, including E. faecalis and P. aeruginosa, with minimum inhibitory concentrations (MIC) reported between 40 to 50 µg/mL .
  • These findings suggest that the compound could serve as a lead for developing new antibacterial agents.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Compounds derived from similar scaffolds have been shown to inhibit enzymes like thymidylate synthase and HDAC, which are crucial for cancer cell growth .
  • Cell Cycle Disruption : Studies indicate that these compounds can induce apoptosis in cancer cells by disrupting the cell cycle, particularly at the S phase .
  • Reactive Oxygen Species (ROS) Generation : Some derivatives may enhance oxidative stress in cells, leading to increased apoptosis .

Case Studies

Several case studies provide insight into the biological effects of structurally related compounds:

StudyCompoundTargetIC50 (μM)Effect
Thiazolidine derivativeVEGFR-20.081Potent inhibitor
Indoline-based derivativeVarious bacteria40–50Antimicrobial activity
Fluorophenyl derivativeCancer cell lines9.17 - 28.98Cytotoxicity

Q & A

Basic: What are the established synthetic routes for this compound, and how can reaction conditions be optimized?

The compound is typically synthesized via condensation reactions involving spiro-thiazolidinone intermediates. A general approach involves refluxing a thiourea derivative (e.g., 1-(1,3-dioxoisoindolin-2-yl)thiourea) with an aryl maleimide in glacial acetic acid, monitored by TLC for completion. Post-reaction, the product is isolated via filtration, washed with water/ethanol, and recrystallized from a suitable solvent (e.g., DMSO/water mixtures) . Optimization may involve adjusting reaction time, solvent polarity, or catalyst use to improve yield and purity.

Basic: Which analytical techniques are critical for structural validation?

Key techniques include:

  • X-ray crystallography : Determines absolute configuration and spirocyclic conformation (e.g., as seen in analogous spiro-thiazolidinone derivatives) .
  • NMR spectroscopy : Confirms substituent positions (e.g., fluorophenyl protons at δ 7.2–7.8 ppm) and acetamide connectivity.
  • FT-IR : Identifies carbonyl stretches (C=O at ~1700 cm⁻¹) and amide bonds (N–H at ~3300 cm⁻¹) .
  • Mass spectrometry : Validates molecular weight (e.g., via ESI-MS).

Advanced: How can structure-activity relationship (SAR) studies guide derivative design for enhanced bioactivity?

Modify substituents on the spiro-indoline or thiazolidinone moieties. For example:

  • Introduce electron-withdrawing groups (e.g., –NO₂) on the phenyl ring to improve electrophilic reactivity.
  • Replace the fluorophenyl group with bulkier substituents (e.g., naphthyl) to enhance hydrophobic interactions, as demonstrated in related N-containing heterocycles .
  • Test derivatives in bioassays (e.g., antimycobacterial MIC assays) to correlate structural changes with activity .

Advanced: What challenges arise during purification, and how can separation technologies address them?

Challenges include low solubility of spirocyclic products and co-elution of byproducts. Solutions:

  • Recrystallization : Optimize solvent mixtures (e.g., ethanol/water gradients) .
  • Chromatography : Use reverse-phase HPLC with C18 columns for polar impurities.
  • Membrane filtration : Employ nanofiltration for large-scale separation of high-molecular-weight byproducts .

Advanced: How should researchers address variability in pharmacological data across studies?

Variability may stem from differences in assay protocols (e.g., bacterial strain susceptibility, solvent controls). Mitigation strategies:

  • Standardize assays using reference compounds (e.g., isoniazid for antimycobacterial studies) .
  • Validate results via orthogonal methods (e.g., enzymatic inhibition assays alongside cell-based studies).
  • Report IC₅₀/EC₅₀ values with 95% confidence intervals to quantify uncertainty.

Advanced: What computational methods predict binding modes and target interactions?

  • Molecular docking : Use software like AutoDock Vina with PubChem 3D conformers to model interactions with mycobacterial enzymes (e.g., InhA) .
  • MD simulations : Assess stability of ligand-target complexes over 100-ns trajectories in explicit solvent.
  • QSAR models : Train on datasets of analogous spirocyclic compounds to predict bioactivity .

Advanced: How does thermal stability impact formulation and storage?

Evaluate via thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). For example:

  • Decomposition temperatures (>200°C) indicate suitability for solid formulations.
  • Hygroscopicity testing (e.g., dynamic vapor sorption) guides storage conditions (desiccated vs. ambient) .

Advanced: What mechanistic studies elucidate the compound’s mode of action?

  • Enzyme inhibition assays : Test against Mycobacterium tuberculosis enoyl-ACP reductase to identify target engagement .
  • Proteomics : Use SILAC labeling to detect differentially expressed proteins in treated bacterial cells.
  • Resistance profiling : Serial passage assays to identify mutations conferring resistance, highlighting putative targets.

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